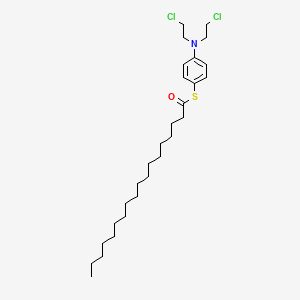
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate: This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further linked to an octadecanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate typically involves the reaction of 4-(bis(2-chloroethyl)amino)phenyl derivatives with octadecanethioic acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to secondary amines.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an alkylating agent, which can modify biological molecules like DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to form cross-links with DNA, leading to cell death.
Industry: Utilized in the development of new materials and as a component in specialized coatings and adhesives.
Mécanisme D'action
The mechanism of action of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This alkylating activity is the basis for its potential use in chemotherapy, where it can induce cell death in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another chemotherapy agent with a similar structure, used to treat multiple myeloma and ovarian cancer.
Uniqueness: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate is unique due to the presence of the octadecanethioate moiety, which may impart different solubility and pharmacokinetic properties compared to other similar compounds
Propriétés
Numéro CAS |
67497-48-7 |
|---|---|
Formule moléculaire |
C28H47Cl2NOS |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
S-[4-[bis(2-chloroethyl)amino]phenyl] octadecanethioate |
InChI |
InChI=1S/C28H47Cl2NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)33-27-20-18-26(19-21-27)31(24-22-29)25-23-30/h18-21H,2-17,22-25H2,1H3 |
Clé InChI |
XMZWSZSKBOFKRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


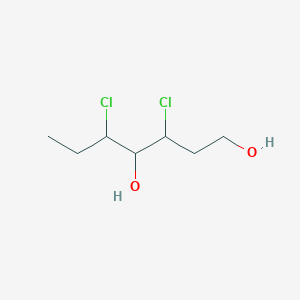
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
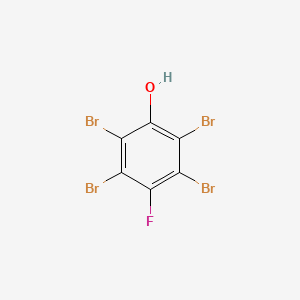
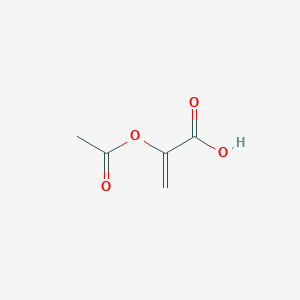
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
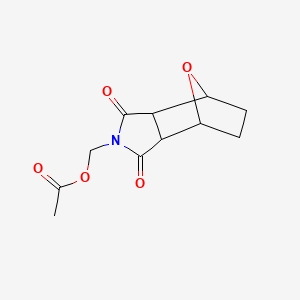
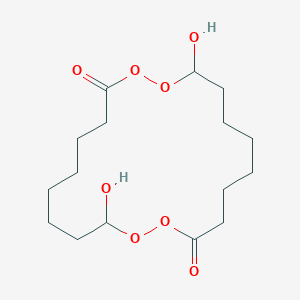
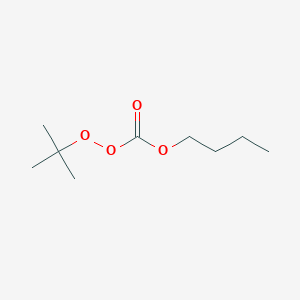
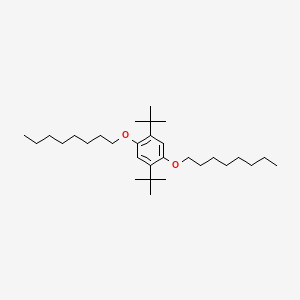
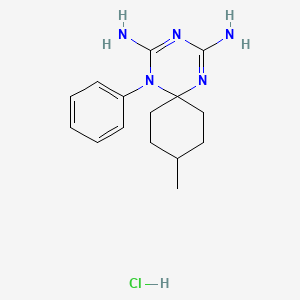
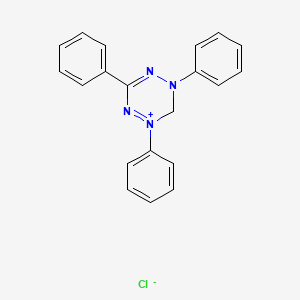
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
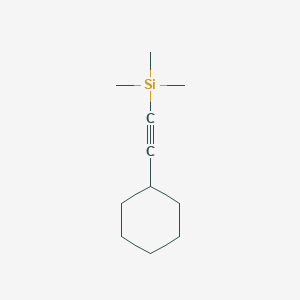
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
